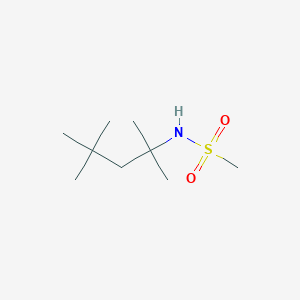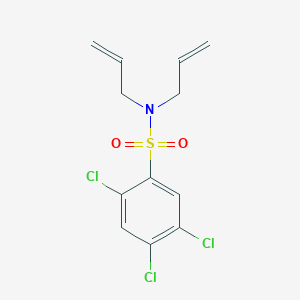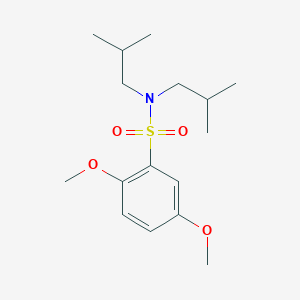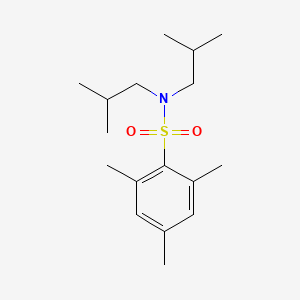
3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, also known as DBMB, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown potential in the field of biochemistry and physiology.
作用機序
The mechanism of action of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In animal models, 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to decrease the production of bicarbonate and protons, leading to a decrease in blood pH. This decrease in blood pH has been shown to have various effects on physiological processes such as respiration and circulation.
実験室実験の利点と制限
The use of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in lab experiments has various advantages and limitations. One of the main advantages of using 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is its specificity for carbonic anhydrase inhibition. This specificity allows for the study of the physiological and biochemical effects of carbonic anhydrase inhibition without affecting other physiological processes. However, 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has limitations such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are various future directions for the use of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in scientific research. One potential direction is the study of the effects of carbonic anhydrase inhibition in different animal models and under different physiological conditions. Another potential direction is the development of new compounds based on 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide that have improved solubility and bioavailability. Additionally, the use of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in the study of other physiological processes that are affected by carbonic anhydrase inhibition could lead to new insights into the role of carbonic anhydrase in the body.
Conclusion:
In conclusion, 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide compound that has been used in scientific research for various purposes. Its specificity for carbonic anhydrase inhibition has allowed for the study of the physiological and biochemical effects of carbonic anhydrase inhibition in various animal models. While 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has limitations such as its low solubility in water, the development of new compounds based on 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide and the study of other physiological processes affected by carbonic anhydrase inhibition could lead to new insights into the role of carbonic anhydrase in the body.
合成法
3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide.
科学的研究の応用
3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been used in scientific research for various purposes. One of the main applications of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is in the field of biochemistry and physiology. 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological and biochemical effects of carbonic anhydrase inhibition in various animal models.
特性
IUPAC Name |
3,4-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-12(2)10-17(11-13(3)4)20(18,19)16-8-7-14(5)15(6)9-16/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKYUAZNATZMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
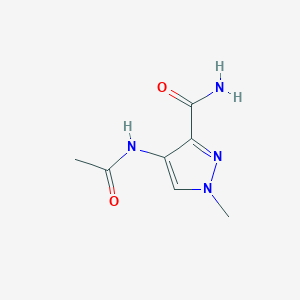



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
